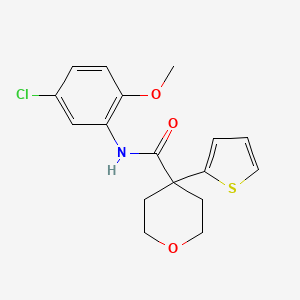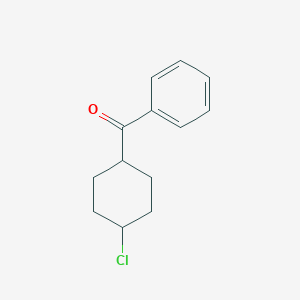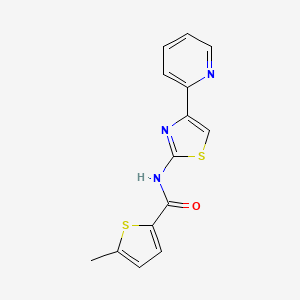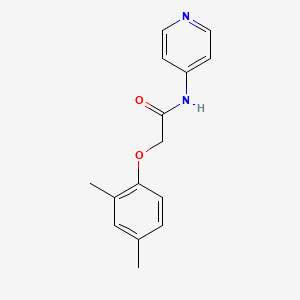
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the oxane-4-carboxamide moiety under controlled conditions, often using amide coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares a similar aromatic structure but differs in functional groups.
N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide: Another related compound with different substituents on the aromatic ring.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a similar core structure with variations in the ester and amide groups.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is unique due to the combination of its functional groups and the presence of both aromatic and heterocyclic rings
Eigenschaften
CAS-Nummer |
877633-65-3 |
|---|---|
Molekularformel |
C17H18ClNO3S |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-14-5-4-12(18)11-13(14)19-16(20)17(6-8-22-9-7-17)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
VYIDBVQVSQHGIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Löslichkeit |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)





![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)

![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
